molecular formula C10H17NO4 B1431274 methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CAS No. 1426414-00-7

methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

Cat. No.: B1431274
CAS No.: 1426414-00-7
M. Wt: 215.25 g/mol
InChI Key: JYDFYTQQOAHATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals. In medicinal chemistry, it is used to develop potential drug candidates with improved pharmacokinetic properties . Additionally, it finds applications in the synthesis of peptides and other complex molecules in the field of biochemistry .

Mechanism of Action

The mechanism of action of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its ability to act as a precursor in various chemical reactions. It can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of different products that can interact with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and the products formed from the compound.

Comparison with Similar Compounds

methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFYTQQOAHATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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